molecular formula C24H26ClFN4O2S B2725901 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189681-76-2

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2725901
CAS No.: 1189681-76-2
M. Wt: 489.01
InChI Key: MKFFZVZPTDTOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClFN4O2S and its molecular weight is 489.01. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24ClFN4OS
  • Molecular Weight : 459.0 g/mol
  • CAS Number : 1189713-49-2

The biological activity of this compound primarily revolves around its interaction with various cellular pathways. Research indicates it may function as an inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in myocardial cell death during ischemia-reperfusion injury. The inhibition of mPTP has been linked to reduced apoptotic rates and improved cardiac function in models of myocardial infarction (MI) .

Pharmacological Effects

  • Cardioprotective Effects :
    • Studies have shown that compounds similar to this compound exhibit cardioprotective properties by preserving mitochondrial ATP levels and preventing cell death during reperfusion .
  • Anticancer Potential :
    • The triazaspiro[4.5]decane scaffold has been explored for anticancer activity. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Case Studies

Case Study 1: Myocardial Infarction Model
In a controlled study involving myocardial infarction models, administration of the compound resulted in:

  • A significant reduction in apoptotic cell death.
  • Enhanced recovery of cardiac function post-reperfusion.
    This study supports the hypothesis that mPTP inhibitors can be beneficial adjuncts in MI treatment .

Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study assessed the cytotoxic effects of related compounds on several cancer cell lines:

  • Results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic studies revealed that these compounds induce apoptosis through activation of caspase pathways.

Data Tables

Biological Activity Effect Study Reference
mPTP InhibitionReduced apoptosis
Cardiac FunctionImproved recovery
CytotoxicityInhibited cancer growth

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-7-18(32-2)8-5-16)23(29-24)33-15-21(31)27-17-6-9-20(26)19(25)14-17/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFFZVZPTDTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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